Predicted pKa and Basicity Comparison: 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) vs. Diethanolamine
The predicted acid dissociation constant (pKa) for the protonated amine of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) is 14.82±0.10, calculated using ACD/Labs Percepta Platform . This value is significantly higher than the experimental pKa of the secondary amine in diethanolamine (DEA), which is approximately 8.88 at 25°C [1]. The higher predicted pKa indicates that the target compound's amine groups are considerably less acidic (more basic) under standard conditions, which will influence its protonation state and reactivity in aqueous and biological environments.
| Evidence Dimension | pKa (amine basicity) |
|---|---|
| Target Compound Data | 14.82±0.10 (predicted) |
| Comparator Or Baseline | Diethanolamine (DEA): 8.88 (experimental, 25°C) |
| Quantified Difference | ΔpKa ≈ +5.94 (predicted vs. experimental) |
| Conditions | Predicted data from ACD/Labs Percepta Platform; experimental DEA pKa from literature at 25°C. |
Why This Matters
This difference in basicity can affect the compound's behavior in pH-sensitive formulations, metal chelation, and as a buffering or proton-sponge component, making it a distinct choice for applications requiring higher amine basicity.
- [1] Perrin, D.D. Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965; Supplement 1972. (Diethanolamine pKa = 8.88). View Source
